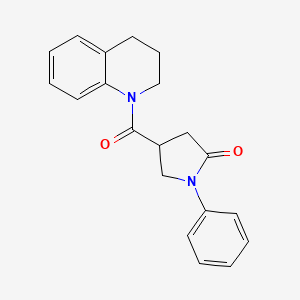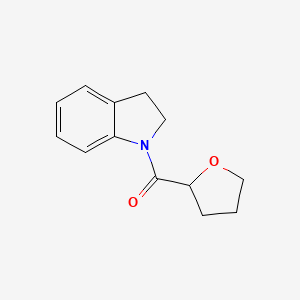![molecular formula C14H22N2O3S B11168858 2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B11168858.png)
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide: is an organic compound with the following chemical formula:
C16H17ClN2O4S
It serves as an essential building block in synthetic chemistry and has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One reported method includes the following steps:
Acylation Reaction: 2-methoxybenzoic acid reacts with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride reacts with 2-(4-aminophenyl)ethylamine to yield 2-methyl-N-[2-(4-aminophenyl)ethyl]pentanamide.
Sulfonation: The sulfonation of the amide group is achieved using sulfuric acid or other sulfonating agents to obtain the final product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives of the compound.
Substitution: The amide group can participate in substitution reactions with suitable reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine atom.
Major Products:: The specific products formed depend on reaction conditions and reagents used. Detailed analysis would require experimental data.
Scientific Research Applications
Medicine: Glyburide, derived from this compound, is used to manage type 2 diabetes by stimulating insulin release.
Chemical Research: It serves as a building block for designing new compounds.
Biological Studies: Investigating its effects on cellular processes and receptors.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely involves interactions with cellular targets, possibly related to glucose regulation.
Comparison with Similar Compounds
Glipizide Related Compound B: 6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide.
Other Sulfonamides: Explore structurally similar sulfonamides for comparison.
Properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C14H22N2O3S/c1-3-4-11(2)14(17)16-10-9-12-5-7-13(8-6-12)20(15,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)(H2,15,18,19) |
InChI Key |
GCZCXZOTWZWXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11168775.png)
![7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)-2H-benzo[h]chromen-2-one](/img/structure/B11168779.png)

![4-methyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168798.png)


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11168810.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B11168812.png)
![4-methoxy-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11168815.png)

![4-[(2-Hydroxyquinolin-4-yl)carbonyl]piperazin-2-one](/img/structure/B11168839.png)
![2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B11168846.png)
![6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-one](/img/structure/B11168862.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B11168864.png)
